

An In-depth Technical Guide to the Synthesis of 1-Bromoethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoethanol**

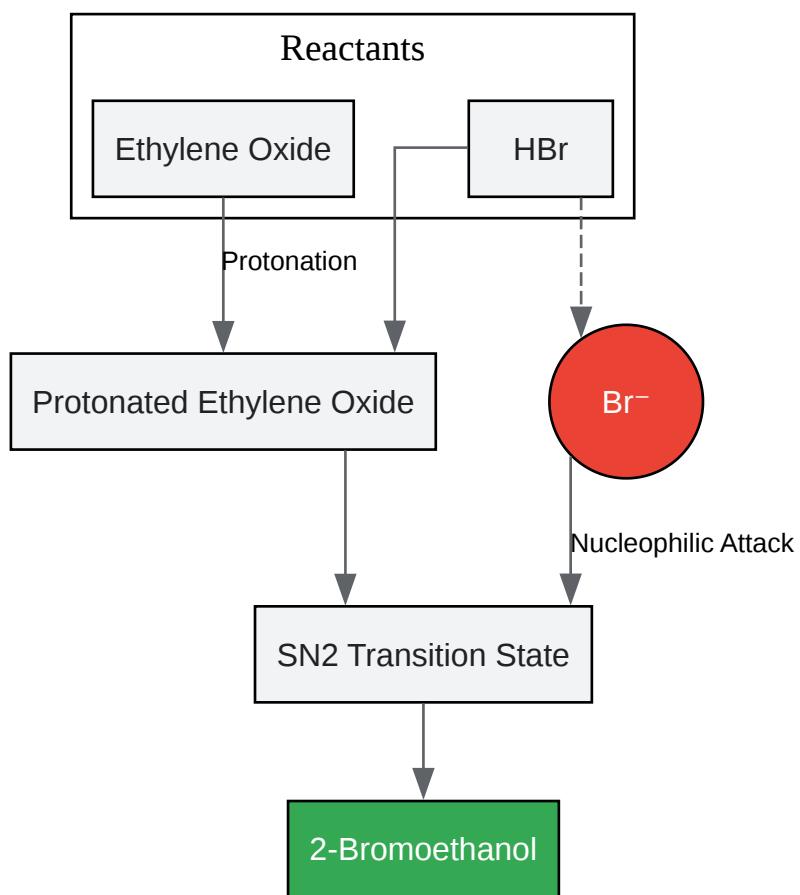
Cat. No.: **B8688067**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis of **1-bromoethanol**. It is critical to note that the commonly assumed synthesis of **1-bromoethanol** via the ring-opening of ethylene oxide with hydrogen bromide is chemically incorrect. This reaction exclusively yields the constitutional isomer, 2-bromoethanol. This document elucidates the mechanistic basis for this regioselectivity and presents a theoretically sound, alternative synthetic pathway to **1-bromoethanol** commencing from acetaldehyde. Due to the inherent instability of α -haloalcohols, this guide emphasizes cautious experimental design and handling protocols. All quantitative data is presented in structured tables, and detailed theoretical experimental protocols are provided.


The Fallacy of Synthesizing 1-Bromoethanol from Ethylene Oxide

The reaction of epoxides with hydrogen halides, such as hydrogen bromide (HBr), is a well-established method for the synthesis of halohydrins. However, the regiochemical outcome of this reaction is governed by the reaction mechanism. In the case of an unsymmetrical epoxide under acidic conditions, the nucleophile (bromide ion) will attack the more substituted carbon atom. For a symmetrical epoxide like ethylene oxide, the attack occurs at either of the equivalent carbons.

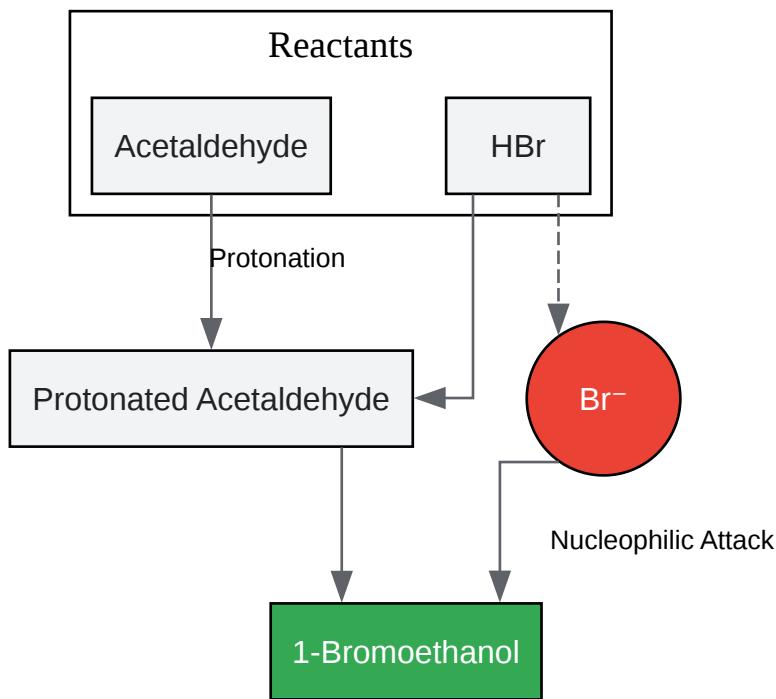
The reaction proceeds via protonation of the epoxide oxygen, forming a highly strained three-membered ring with a positive charge. This is followed by a nucleophilic attack by the bromide ion. This SN2-type ring-opening results in the bromine atom and the hydroxyl group being on adjacent carbons. For ethylene oxide, this invariably leads to the formation of 2-bromoethanol.

Mechanistic Pathway: Ethylene Oxide to 2-Bromoethanol

The signaling pathway diagram below illustrates the mechanism of the reaction between ethylene oxide and hydrogen bromide, leading to the formation of 2-bromoethanol.

[Click to download full resolution via product page](#)

Reaction mechanism of ethylene oxide with HBr.


Proposed Synthesis of 1-Bromoethanol from Acetaldehyde

A plausible synthetic route to **1-bromoethanol** involves the nucleophilic addition of hydrogen bromide to acetaldehyde. In this reaction, the carbonyl carbon of acetaldehyde is electrophilic and is attacked by the nucleophilic bromide ion after protonation of the carbonyl oxygen.

It is crucial to note that **1-bromoethanol** is expected to be unstable. α -Haloalcohols are known to be reactive and can readily decompose, for instance, by eliminating HBr to reform the starting aldehyde. Therefore, the synthesis and subsequent use of **1-bromoethanol** would likely need to be performed *in situ* or with immediate consumption.

Proposed Reaction Mechanism

The proposed mechanism for the formation of **1-bromoethanol** from acetaldehyde and HBr is a classic nucleophilic addition to a carbonyl group.

[Click to download full resolution via product page](#)

Proposed synthesis of **1-bromoethanol** from acetaldehyde.

Physicochemical and Spectroscopic Data

Due to the likely instability of **1-bromoethanol**, comprehensive experimental data is scarce in the literature. The following tables summarize available and predicted data for **1-bromoethanol** and, for comparison, the well-characterized 2-bromoethanol.

Physical and Chemical Properties

Property	1-Bromoethanol	2-Bromoethanol
CAS Number	162854-32-2	540-51-2
Molecular Formula	C ₂ H ₅ BrO	C ₂ H ₅ BrO
Molecular Weight	124.96 g/mol	124.96 g/mol
Appearance	Not well documented; likely a liquid	Colorless to pale yellow liquid
Boiling Point	Not well documented	149-150 °C
Density	Not well documented	1.763 g/mL at 25 °C

Spectroscopic Data (Predicted for 1-Bromoethanol)

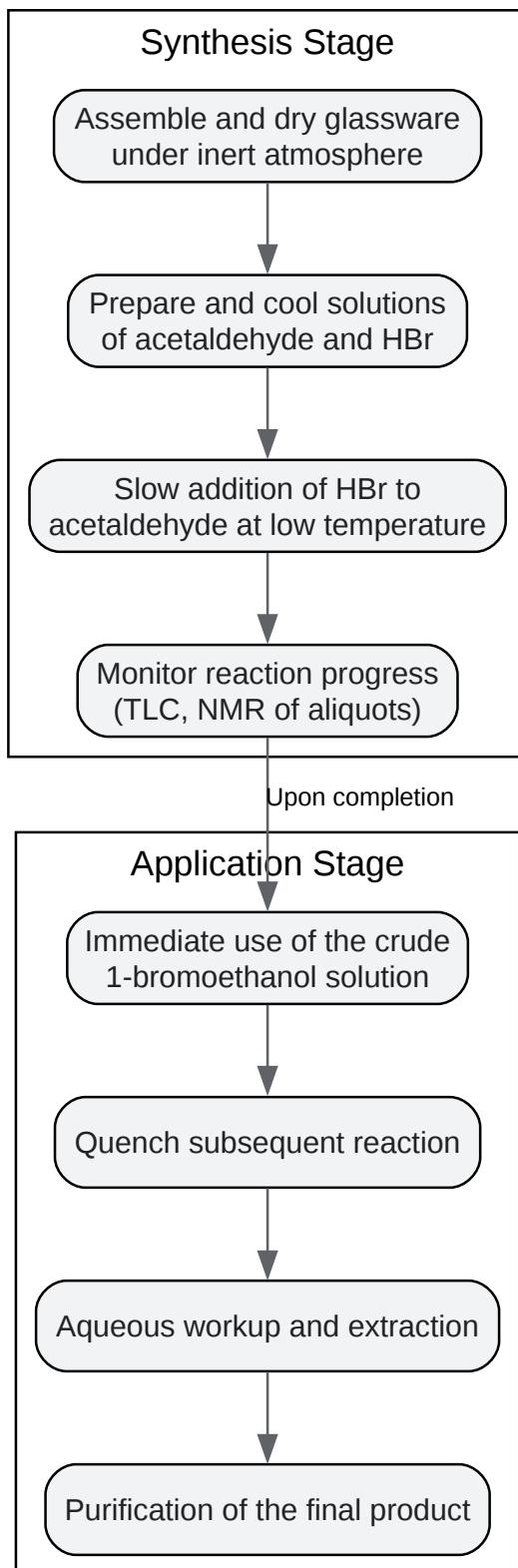
Spectroscopy	Predicted Data for 1-Bromoethanol
¹ H NMR	Quartet at ~5.0-5.5 ppm (1H, CH), Doublet at ~1.8-2.2 ppm (3H, CH ₃), Broad singlet for OH
¹³ C NMR	~60-70 ppm (CH-Br), ~20-30 ppm (CH ₃)
IR (cm ⁻¹)	Broad ~3400 (O-H stretch), ~2980, 2900 (C-H stretch), ~1100 (C-O stretch), ~600-700 (C-Br stretch)
Mass Spec (m/z)	124/126 (M+), fragments corresponding to loss of Br, H ₂ O, and CH ₃

Experimental Protocols (Theoretical)

The following is a proposed experimental protocol for the synthesis of **1-bromoethanol** from acetaldehyde. Extreme caution is advised due to the potential instability of the product. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of 1-Bromoethanol from Acetaldehyde

Materials:


- Acetaldehyde (freshly distilled)
- Anhydrous Hydrogen Bromide (gas or solution in a non-nucleophilic solvent)
- Anhydrous, non-nucleophilic solvent (e.g., diethyl ether or dichloromethane, freshly distilled)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a low-temperature thermometer, and a dropping funnel under an inert atmosphere.
- Dissolve freshly distilled acetaldehyde in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly bubble anhydrous hydrogen bromide gas through the solution or add a pre-cooled solution of HBr in the same solvent dropwise via the addition funnel, while vigorously stirring and maintaining the temperature at -78 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing by ^1H NMR.
- Upon completion, the reaction mixture containing **1-bromoethanol** should be used immediately for subsequent steps without extensive purification to avoid decomposition.

General Experimental Workflow

The following diagram outlines a generalized workflow for the proposed synthesis and in situ use of **1-bromoethanol**.

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis and use of **1-bromoethanol**.

Safety and Handling

- Acetaldehyde: Highly flammable, volatile, and a suspected carcinogen. Handle only in a fume hood.
- Hydrogen Bromide: Corrosive and toxic. Can cause severe burns upon contact. Handle with extreme care.
- **1-Bromoethanol**: Expected to be unstable and potentially toxic. Avoid isolation of the pure compound if possible. Handle solutions under an inert atmosphere and at low temperatures.

Conclusion

The synthesis of **1-bromoethanol** from ethylene oxide is not a viable synthetic route due to the mechanism of acid-catalyzed epoxide ring-opening, which exclusively yields 2-bromoethanol. A more plausible, though not well-documented, synthesis involves the nucleophilic addition of hydrogen bromide to acetaldehyde. The inherent instability of **1-bromoethanol** necessitates that its synthesis be conducted at low temperatures and that the product be used *in situ*. Researchers and drug development professionals should exercise extreme caution and consider this instability when designing synthetic strategies involving this compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 1-Bromoethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8688067#1-bromoethanol-synthesis-from-ethylene-oxide\]](https://www.benchchem.com/product/b8688067#1-bromoethanol-synthesis-from-ethylene-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com